Dibromobis(tributylphosphine)nickel(II)
CAS No.: 15242-92-9
Cat. No.: VC21049530
Molecular Formula: C24H56Br2NiP2+2
Molecular Weight: 625.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15242-92-9 |
---|---|
Molecular Formula | C24H56Br2NiP2+2 |
Molecular Weight | 625.1 g/mol |
IUPAC Name | dibromonickel;tributylphosphanium |
Standard InChI | InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |
Standard InChI Key | JRHYDBOXJQOUJY-UHFFFAOYSA-N |
SMILES | CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br |
Canonical SMILES | CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.[Ni](Br)Br |
Introduction
Overview of Dibromobis(tributylphosphine)nickel(II)
Dibromobis(tributylphosphine)nickel(II), with the chemical formula and CAS number 15242-92-9, is a coordination compound notable for its applications in catalysis and organic synthesis. This nickel complex features two bromide ions and two tributylphosphine ligands coordinated to a nickel center, which enhances its reactivity and stability in various chemical environments.
Synthesis Methods
Dibromobis(tributylphosphine)nickel(II) can be synthesized through the reaction of nickel(II) bromide with tributylphosphine in an inert atmosphere, typically using solvents like tetrahydrofuran or dichloromethane. The reaction conditions are optimized to ensure high yield and purity, often involving recrystallization or column chromatography for purification.
Mechanism of Action
As a transition metal complex, dibromobis(tributylphosphine)nickel(II) acts primarily as a catalyst in various organic reactions:
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Hydrogenation of Alkenes: Facilitates the addition of hydrogen across double bonds.
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Conjugate Addition Reactions: Engages in reactions involving cyclopentadiene and alkenes.
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Partial Hydrogenation of Acetylenes: Converts acetylenes into alkenes.
Types of Reactions
Dibromobis(tributylphosphine)nickel(II) is involved in several types of reactions:
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Oxidative Addition: Nickel is oxidized, introducing new ligands.
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Reductive Elimination: Ligands are removed from the coordination sphere.
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Substitution Reactions: Ligands are exchanged with other species.
Biological Activity
Recent studies have explored the potential biological activities of dibromobis(tributylphosphine)nickel(II), particularly its anticancer properties:
Anticancer Mechanisms
Research indicates that this compound may induce apoptosis (programmed cell death) in cancer cells through mechanisms such as:
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Reactive Oxygen Species Generation: Increases oxidative stress in cells.
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DNA Interaction: Potentially disrupts DNA replication and transcription.
Study Type | Findings |
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In vitro (HeLa cells) | Induced apoptosis via mitochondrial pathways. |
In vivo (mouse xenograft model) | Reduced tumor volume by approximately 50%. |
Comparison with Similar Compounds
Dibromobis(tributylphosphine)nickel(II) can be compared with other nickel complexes:
Compound | Key Differences |
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Dibromobis(triphenylphosphine)nickel(II) | Uses triphenylphosphine instead of tributylphosphine. |
Dichlorobis(triphenylphosphine)nickel(II) | Contains chloride ions instead of bromide ions. |
The unique presence of tributylphosphine ligands in dibromobis(tributylphosphine)nickel(II) imparts distinct steric and electronic properties that influence its reactivity and selectivity in catalytic applications.
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